molecular formula C19H27ClN2O3S B11348861 1-[(3-chlorobenzyl)sulfonyl]-N-cyclohexylpiperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-cyclohexylpiperidine-4-carboxamide

Cat. No.: B11348861
M. Wt: 398.9 g/mol
InChI Key: IDZDVEDWPFFDGR-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a cyclohexyl group, and a chlorophenyl group attached to a methanesulfonyl moiety. Its molecular formula is C19H28ClNO3S, and it has a molecular weight of 385.95 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl chloride with methanesulfonyl chloride to form 3-chlorophenylmethanesulfonyl chloride. This intermediate is then reacted with N-cyclohexylpiperidine-4-carboxamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine, with temperature control being crucial to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYETHYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(3-CHLOROPHENYL)METHANESULFONYL]PYRROLIDINE

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H27ClN2O3S

Molecular Weight

398.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-cyclohexylpiperidine-4-carboxamide

InChI

InChI=1S/C19H27ClN2O3S/c20-17-6-4-5-15(13-17)14-26(24,25)22-11-9-16(10-12-22)19(23)21-18-7-2-1-3-8-18/h4-6,13,16,18H,1-3,7-12,14H2,(H,21,23)

InChI Key

IDZDVEDWPFFDGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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